molecular formula C6H9ClFNS B12225442 1-(5-fluoro-2-thienyl)-N-methylmethanamine

1-(5-fluoro-2-thienyl)-N-methylmethanamine

Cat. No.: B12225442
M. Wt: 181.66 g/mol
InChI Key: GTFFNBBCVWXLHU-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-thienyl)-N-methylmethanamine is an organic compound that features a thienyl ring substituted with a fluorine atom and an N-methylmethanamine group

Preparation Methods

The synthesis of 1-(5-fluoro-2-thienyl)-N-methylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-thiophenecarboxaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-thienyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include sulfoxides, sulfones, and substituted thienyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-thienyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-thienyl)-N-methylmethanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The thienyl ring provides stability and facilitates interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-(5-Fluoro-2-thienyl)-N-methylmethanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9ClFNS

Molecular Weight

181.66 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H8FNS.ClH/c1-8-4-5-2-3-6(7)9-5;/h2-3,8H,4H2,1H3;1H

InChI Key

GTFFNBBCVWXLHU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(S1)F.Cl

Origin of Product

United States

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